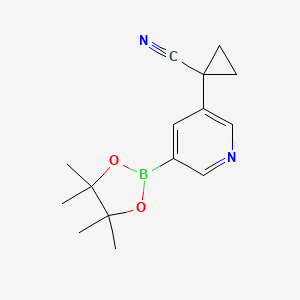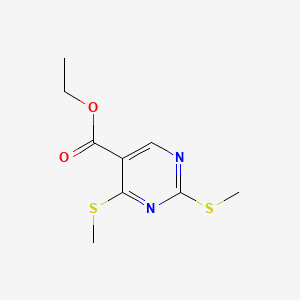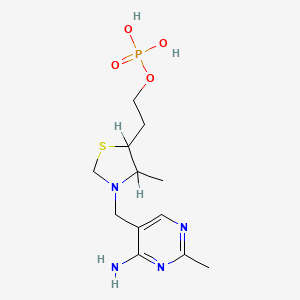
Tetrahydrothiamin monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrothiamin monophosphate is a derivative of thiamine (vitamin B1), which plays a crucial role in various biochemical processes. Thiamine is essential for carbohydrate metabolism and neural function. This compound is a phosphorylated form of thiamine, which is involved in the conversion of thiamine to its active coenzyme form, thiamine diphosphate. This compound is significant in the study of thiamine metabolism and its related biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrothiamin monophosphate typically involves the phosphorylation of thiamine. One common method includes the reaction of thiamine with phosphoric acid under controlled conditions to yield the monophosphate derivative. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the monophosphate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity thiamine and phosphoric acid, along with advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydrothiamin monophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine diphosphate.
Reduction: Under certain conditions, it can be reduced back to thiamine.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine diphosphate.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Tetrahydrothiamin monophosphate has several applications in scientific research:
Chemistry: It is used to study the phosphorylation and dephosphorylation mechanisms of thiamine.
Biology: It helps in understanding the role of thiamine in cellular metabolism and energy production.
Medicine: It is used in research related to thiamine deficiency and its impact on neurological functions.
Industry: It is used in the development of thiamine supplements and fortified foods to combat vitamin B1 deficiency.
Mécanisme D'action
Tetrahydrothiamin monophosphate exerts its effects by participating in the thiamine metabolic pathway. It is converted to thiamine diphosphate, which acts as a coenzyme for several enzymes involved in carbohydrate metabolism. These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. The compound’s molecular targets are primarily these enzymes, and its pathway involves the conversion of thiamine to its active coenzyme forms, facilitating various metabolic processes.
Comparaison Avec Des Composés Similaires
Thiamine Diphosphate: The active coenzyme form of thiamine, essential for enzyme function in metabolism.
Thiamine Triphosphate: Another phosphorylated form of thiamine with potential neuroactive properties.
Benfotiamine: A synthetic derivative of thiamine with higher bioavailability.
Uniqueness: Tetrahydrothiamin monophosphate is unique due to its specific role in the intermediate steps of thiamine metabolism. Unlike thiamine diphosphate, which is the active coenzyme, this compound serves as a precursor and is crucial for understanding the phosphorylation process of thiamine. Its study provides insights into the regulation and efficiency of thiamine utilization in biological systems.
Propriétés
Numéro CAS |
60689-64-7 |
|---|---|
Formule moléculaire |
C12H21N4O4PS |
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H21N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,8,11H,3-4,6-7H2,1-2H3,(H2,13,14,15)(H2,17,18,19) |
Clé InChI |
JACGOYDLTZHGRT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(SCN1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)

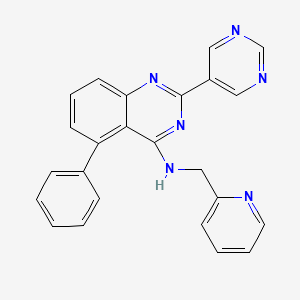

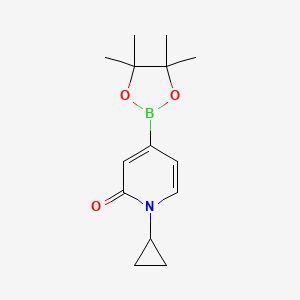



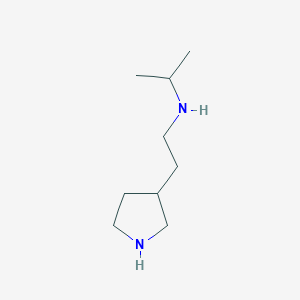
![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
